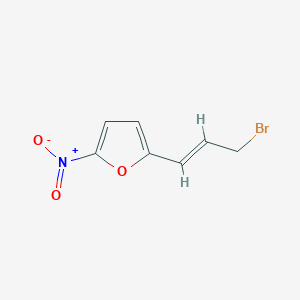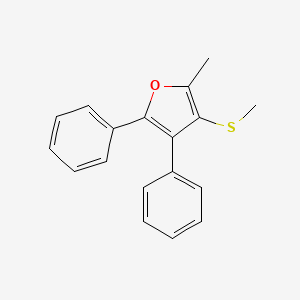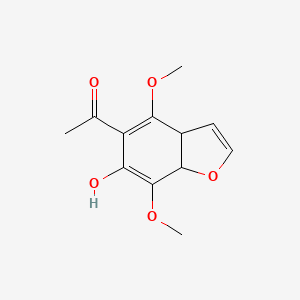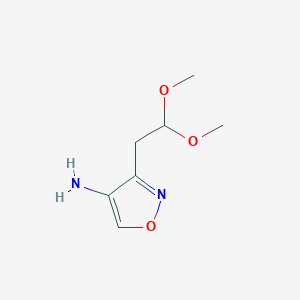
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is an organic compound that belongs to the class of nitrofurans. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. The presence of both a bromine atom and a nitro group in the molecule makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran typically involves the bromination of a suitable precursor followed by nitration. One common method is the bromination of 3-propenylfuran, followed by nitration to introduce the nitro group at the 5-position of the furan ring. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of 2-(3-substituted-prop-1-en-1-yl)-5-nitrofuran derivatives.
Reduction: Formation of 2-(3-Bromoprop-1-en-1-yl)-5-aminofuran.
Oxidation: Formation of 2-(3-Bromoprop-1-en-1-yl)-5-furanone.
Aplicaciones Científicas De Investigación
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran involves its interaction with biological macromolecules. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA, proteins, and other cellular components. The bromine atom may also contribute to the compound’s reactivity by facilitating the formation of covalent bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Bromoprop-1-en-1-yl)-5-nitrobenzene
- 2-(3-Bromoprop-1-en-1-yl)-5-nitrothiophene
- 2-(3-Bromoprop-1-en-1-yl)-5-nitropyrrole
Uniqueness
2-(3-Bromoprop-1-en-1-yl)-5-nitrofuran is unique due to the presence of both a bromine atom and a nitro group on a furan ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds with different heterocyclic rings or substituents.
Propiedades
Fórmula molecular |
C7H6BrNO3 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
2-[(E)-3-bromoprop-1-enyl]-5-nitrofuran |
InChI |
InChI=1S/C7H6BrNO3/c8-5-1-2-6-3-4-7(12-6)9(10)11/h1-4H,5H2/b2-1+ |
Clave InChI |
RLBDDMPDDZBJOO-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/CBr |
SMILES canónico |
C1=C(OC(=C1)[N+](=O)[O-])C=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((5-Chlorobenzo[d]isoxazol-3-yl)oxy)ethyl acetate](/img/structure/B12896510.png)


![2-(4-Nitrophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B12896527.png)



![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)





